molecular formula C21H22N4O4S B2735219 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one CAS No. 897622-85-4

5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one

Cat. No.: B2735219
CAS No.: 897622-85-4
M. Wt: 426.49
InChI Key: KDLJYKPPXPMWRZ-UHFFFAOYSA-N
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Description

5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one is a complex organic compound featuring a piperazine ring substituted with a diphenylmethyl group and a sulfonyl group, attached to a hydroxypyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Diphenylmethyl Group: This step involves the alkylation of the piperazine ring with diphenylmethyl halides under basic conditions.

    Sulfonylation: The sulfonyl group is introduced via the reaction of the piperazine derivative with sulfonyl chlorides.

    Construction of the Pyrimidinone Core: The final step involves the condensation of the sulfonylated piperazine with appropriate pyrimidine precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings and the piperazine nitrogen can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one is explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, including enzymes and receptors, making it a candidate for treating diseases such as Alzheimer’s .

Industry

In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals due to its diverse reactivity and functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one is unique due to its combination of a sulfonyl group and a hydroxypyrimidinone core, which may confer distinct biological properties and reactivity compared to other piperazine derivatives.

Properties

CAS No.

897622-85-4

Molecular Formula

C21H22N4O4S

Molecular Weight

426.49

IUPAC Name

5-(4-benzhydrylpiperazin-1-yl)sulfonyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C21H22N4O4S/c26-20-18(15-22-21(27)23-20)30(28,29)25-13-11-24(12-14-25)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,19H,11-14H2,(H2,22,23,26,27)

InChI Key

KDLJYKPPXPMWRZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CNC(=O)NC4=O

solubility

not available

Origin of Product

United States

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